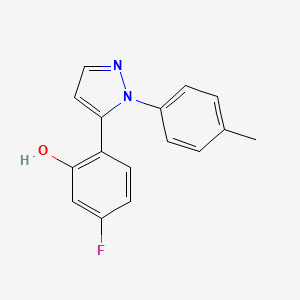

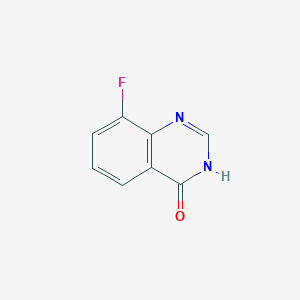

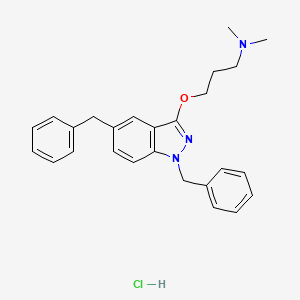

![molecular formula C14H19ClN2O2 B1449585 Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride CAS No. 1630807-17-8](/img/structure/B1449585.png)

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride

Descripción general

Descripción

“Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride” is a chemical compound with the molecular formula C14H19ClN2O2 . It has an average mass of 282.766 Da and a monoisotopic mass of 282.113495 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O2.ClH/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-14(11-16)6-7-14;/h1-5,15H,6-11H2;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors/donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not specified in the sources I found .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride and its derivatives have been studied for their potential as corrosion inhibitors. Research shows that these compounds, including similar spirocyclopropane derivatives, are effective in protecting mild steel in acidic environments, such as HCl solutions. The inhibition properties are enhanced by certain functional groups in the compound, which contribute to better adsorption on metal surfaces (Chafiq et al., 2020). Another study corroborates these findings, indicating high inhibitory efficiencies of similar compounds in hydrochloric acid, making them viable for industrial applications in corrosion prevention (Chafiq et al., 2020).

Synthetic Applications in Medicinal Chemistry

These compounds are also of interest in medicinal chemistry. For example, aminomethylation of related compounds led to the formation of various derivatives, showcasing the potential of these substances in synthesizing new chemical entities for pharmaceutical purposes (Khrustaleva et al., 2017). Another study demonstrated the use of similar compounds in the synthesis of cyclopropyl-containing amino acids, indicating potential applications in the development of novel peptidomimetics or drug candidates (Limbach et al., 2009).

Structural and Molecular Studies

These compounds have also been the subject of structural and molecular studies. For instance, crystallographic analysis of certain derivatives provides valuable insights into their molecular configuration, which can be crucial for understanding their chemical behavior and potential applications in various fields (Chiaroni et al., 2000).

Versatility in Organic Synthesis

The versatility of these compounds in organic synthesis is highlighted by their involvement in a variety of reactions. For example, they have been used in the Reformatsky reaction, which is a pivotal reaction in organic synthesis, indicating the broad utility of these compounds in synthesizing complex organic molecules (Shchepin et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the safety information includes the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and the precautionary statement P261 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Propiedades

IUPAC Name |

benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-14(11-16)6-7-14;/h1-5,15H,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEORKAUAONTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CCN2)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

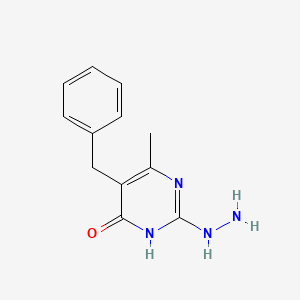

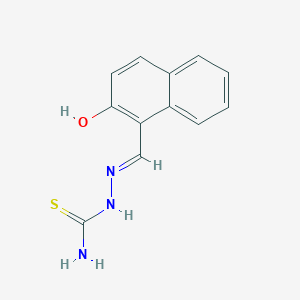

![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)

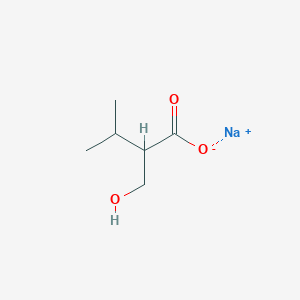

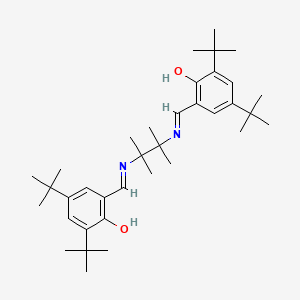

![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)

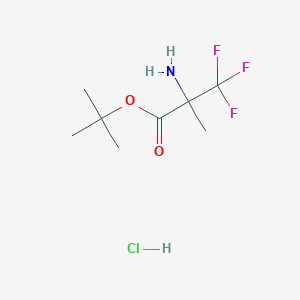

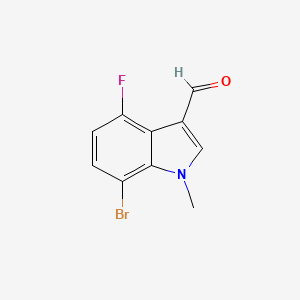

![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)